![molecular formula C20H27NO2 B1385632 N-(2-Ethoxybenzyl)-3-(isopentyloxy)aniline CAS No. 1040684-50-1](/img/structure/B1385632.png)
N-(2-Ethoxybenzyl)-3-(isopentyloxy)aniline
Overview
Description
N-(2-Ethoxybenzyl)-3-(isopentyloxy)aniline, or 2EBI, is a chemical compound that has been used in a variety of scientific research applications. It is a derivative of aniline, which is an aromatic amine that is widely used in the production of polymers, dyes, and pharmaceuticals. 2EBI is a white, crystalline solid with a melting point of about 44°C. It is soluble in water, alcohol, and organic solvents, making it a versatile compound for a range of scientific applications.
Scientific Research Applications
Photoisomerization and Nonadiabatic Dynamics
Research on similar compounds to N-(2-Ethoxybenzyl)-3-(isopentyloxy)aniline, such as N-(2-Methoxybenzylidene)aniline, has been focused on studying their ultrafast photoisomerization in the gas phase. These studies involve nonadiabatic surface-hopping dynamics calculations to understand the photochemical processes and the structural behavior of molecules under light excitation (Gao & Wang, 2021).
Structural, Vibrational, and Chemical Analysis
Another study on 4-Methoxy-N-(nitrobenzylidene)-aniline, a compound with structural similarities to N-(2-Ethoxybenzyl)-3-(isopentyloxy)aniline, provides insights into its structural, vibrational, and chemical properties. This includes investigations into hydrogen bonding interactions, antimicrobial activity, and molecular dynamics simulations (Subi et al., 2022).
Development of N-Heterocyclic Carbene Precursors
Research on methoxylated anilines, similar in structure to N-(2-Ethoxybenzyl)-3-(isopentyloxy)aniline, has led to the development of new methods for preparing methoxylated N-heterocyclic carbenes, which are crucial in novel chemical reactivity and applications (Meiries & Nolan, 2013).
Proton Transfer and Photochromism Studies
In a study examining N-(2-hydroxybenzylidene)aniline, researchers explored proton transfer and photochromism, analyzing the infrared spectral characteristics and the effects of photoproducts. This research provides insights into molecular conformation changes under specific conditions (Lewis & Sandorfy, 1982).
Analysis of Non-Linear Optical Materials
Studies on N-(p-methoxybenzylidene)aniline have been conducted to understand its potential as a non-linear optical (NLO) material. This involves spectroscopic analysis and density functional theory calculations to explore intramolecular interactions and charge transfers (Balachandran et al., 2013).
properties
IUPAC Name |
N-[(2-ethoxyphenyl)methyl]-3-(3-methylbutoxy)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO2/c1-4-22-20-11-6-5-8-17(20)15-21-18-9-7-10-19(14-18)23-13-12-16(2)3/h5-11,14,16,21H,4,12-13,15H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXYWEQWGPFOBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CNC2=CC(=CC=C2)OCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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